
9-(2-Phosphonomethoxypropyl)adenine
Overview
Description
9-(2-Phosphonomethoxypropyl)adenine is an isomer of Tenofovir . Tenofovir is an acyclic phosphonate nucleotide derivative used in antiviral treatment as a reverse transcriptase inhibitor . It is also known as an HIV-1 RT inhibitor and antiretroviral drug .
Synthesis Analysis
The synthesis of ®-9-(2-phosphonomethoxypropyl)adenine involves taking ®-9-(2-hydroxypropyl) adenine and methyl phosphono diethyl p-toluenesulfonate as raw materials. These are used to synthesize ®-9-(2-(diethylphosphono)methoxypropyl)adenine, and then diethyl is removed to give the ®-9-(2-phosphonomethoxypropyl)adenine .Molecular Structure Analysis
The acid-base behavior of 9-(2-Phosphonomethoxypropyl)adenine and related compounds are of general interest due to their binding to enzymes and coordination of metal ions . HPMPA can accept two protons at the phosphonate and two more at the adenine residue .Chemical Reactions Analysis
A series of PMEA derivatives were synthesized to enhance plasma stability and liver release. The metabolic stability of ADV (Chemical I) and its two analogues (Chemicals II and III) was evaluated in rat plasma and liver homogenate in vitro .Physical And Chemical Properties Analysis
The total transport of bis (POC)-PMPA was 2.7%, whereas it was less than 0.1% for PMPA. Bis (POC)-PMPA was considerably metabolized inside the epithelial cells .Scientific Research Applications
Synthesis and Antiviral Studies
- PMPA has been a subject of extensive research for its potential antiviral applications. Studies have focused on synthesizing novel derivatives of PMPA and evaluating their antiviral efficacy. For instance, derivatives like alpha-borano-nucleotide analogues of PMPA have been synthesized and evaluated for antiviral activity against a range of viruses, including HIV, although these compounds exhibited no significant antiviral activity in vitro (Barral et al., 2006).
Stability and Decomposition Studies
- The chemical and enzymatic stabilities of PMPA derivatives have been investigated. Kinetic data of decomposition for these derivatives provide insights into their behavior under different conditions, which is crucial for their potential therapeutic applications (Barral et al., 2006).
Structural and Acid-Base Properties
- The structural and acid-base properties of PMPA in aqueous solutions have been studied using techniques like Raman spectroscopy. Such studies help in understanding the protonation sites and corresponding spectroscopic properties of PMPA, which are important for its biological activity (Kopecký et al., 2002).
Metal Ion-Binding Properties
- Research on PMPA's sister compounds has revealed insights into its metal ion-binding properties. Such studies are essential to comprehend the interaction of PMPA with metal ions, which can influence its biological activity and potential as a therapeutic agent (Gómez-Coca et al., 2000).
Immunobiological Activity
- PMPA and its derivatives have shown immunostimulatory and immunomodulatory activities, which could be beneficial in the treatment of viral infections. This aspect of PMPA research offers a new avenue for its application beyond direct antiviral effects (Zídek et al., 2003).
In Vitro Antiviral Efficacy
- PMPA has demonstrated significant antiviral efficacy against various viruses in vitro. Its ability to inhibit viral replication makes it a promising candidate for further investigation in antiviral therapies (Beadle et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861388 | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Phosphonomethoxypropyl)adenine | |
CAS RN |
107021-12-5 | |
| Record name | Tenofovir (parent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




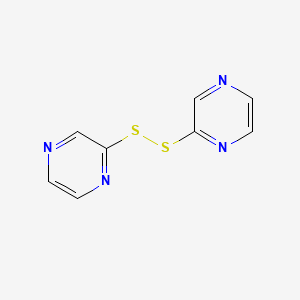


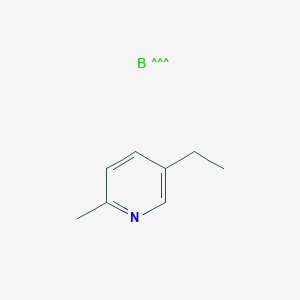

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)
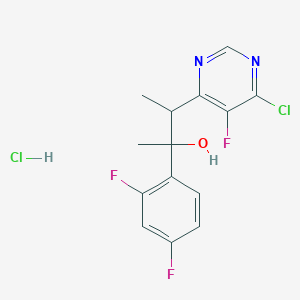
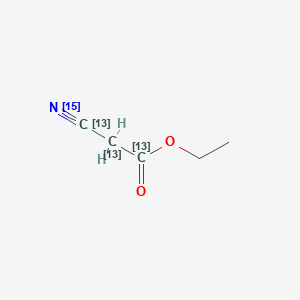

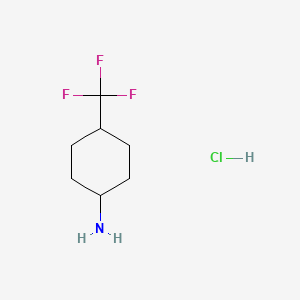
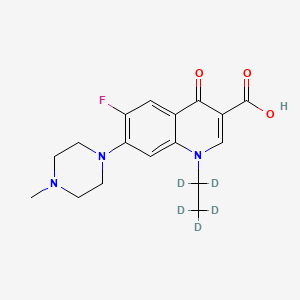
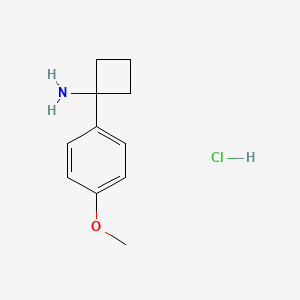
![2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B3415277.png)